1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride
Overview
Description
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H13F2N·HCl. It is known for its unique properties and applications in various scientific fields, including pharmaceuticals, materials science, and organic synthesis . The compound is characterized by the presence of two fluorophenyl groups attached to an ethanamine backbone, making it a valuable intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with nitromethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced using hydrogenation or other reducing agents to yield 1,2-Bis(4-fluorophenyl)ethan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)ethan-1-amine: Shares a similar structure but lacks the second fluorophenyl group.
1-(4-fluorophenyl)-2-(4-methylphenyl)ethan-1-amine: Contains a methyl group instead of a second fluorophenyl group.
1-(4-fluorophenyl)-2-(2-methylphenyl)ethan-1-amine: Contains a methyl group in a different position.
Uniqueness
1,2-Bis(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of two fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N.ClH/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11;/h1-8,14H,9,17H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEQWVROODQHOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)N)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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